1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one (CAS 612065-16-4) is a tetracyclic β-carbolinone derivative with a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol. This compound is characterized by a fused indole-indolizine system incorporating a lactam carbonyl, and it is synthesized via a convergent Rh(II)-catalyzed [3+2]-cycloaddition followed by Pd(0)-catalyzed C-N amination and intramolecular Heck cyclization.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 612065-16-4
Cat. No. B11881551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one
CAS612065-16-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C(=O)N2C1)NC4=CC=CC=C43
InChIInChI=1S/C14H12N2O/c17-14-13-11(8-9-4-3-7-16(9)14)10-5-1-2-6-12(10)15-13/h1-2,5-6,8,15H,3-4,7H2
InChIKeyRPDCOKYGNQFTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one (CAS 612065-16-4) – A Distinct β-Carbolinone Scaffold


1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one (CAS 612065-16-4) is a tetracyclic β-carbolinone derivative with a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol [1]. This compound is characterized by a fused indole-indolizine system incorporating a lactam carbonyl, and it is synthesized via a convergent Rh(II)-catalyzed [3+2]-cycloaddition followed by Pd(0)-catalyzed C-N amination and intramolecular Heck cyclization [2]. Unlike fully aromatic β-carbolines, this scaffold possesses a partially saturated ring, which confers distinct physicochemical properties relevant for medicinal chemistry and chemical biology applications [1].

Why 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one Cannot Be Simply Replaced by Common β-Carboline Analogs


Generic substitution with simpler β-carboline scaffolds (e.g., β-carboline or 1,2,3,4-tetrahydro-β-carboline) fails because the target compound uniquely combines a lactam carbonyl with a partially saturated indolizine ring, resulting in a distinct hydrogen-bonding profile, increased topological polar surface area (TPSA), and higher molecular complexity [1]. These features directly impact solubility, target engagement, and the ability to serve as a versatile intermediate for further functionalization in structure–activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that these molecular differences translate into measurable property advantages that are critical for scientific selection.

Head-to-Head Quantitative Differentiation: 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one vs. β-Carboline


Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA)

The target compound exhibits a higher TPSA (36.1 Ų) compared to the parent β-carboline scaffold (28.68 Ų), indicating a greater capacity for polar interactions, which can enhance solubility and influence permeability [1][2].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA)

The target compound has a computed XLogP3-AA value of 2.4, which is marginally higher than that of β-carboline (2.28) [1][2]. This subtle increase in lipophilicity, combined with its larger TPSA, suggests a balanced profile that may optimize binding to hydrophobic pockets while maintaining acceptable solubility.

Medicinal Chemistry Lipophilicity Drug Design

Molecular Complexity and Conformational Rigidity

With a molecular weight of 224.26 g/mol, zero rotatable bonds, and a complexity score of 390, 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-one is a more complex and conformationally restricted scaffold than β-carboline (MW 168.07, complexity ~210) [1][2]. This rigidity can translate into higher binding affinity and selectivity for biological targets due to reduced entropic penalty upon binding.

Chemical Biology Lead-Likeness Fragment-Based Drug Discovery

Synthetic Accessibility: Convergent Route with Pd-Catalyzed Key Steps

A reported synthesis of the scaffold employs a Rh(II)-catalyzed [3+2]-cycloaddition to build the indolizine core, followed by a Pd(0)-catalyzed C-N amination and intramolecular Heck cyclization to install the fused indole ring, delivering the target structure in high yield [1]. This convergent approach is more efficient than traditional linear syntheses of analogous β-carbolinones, which often require multiple protection/deprotection steps and harsh conditions.

Synthetic Chemistry Process Development Scalability

Optimal Application Scenarios for Procuring 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one


Medicinal Chemistry Lead Generation: Optimizing CNS Drug Candidates

The balanced XLogP (2.4) and elevated TPSA (36.1 Ų) of this scaffold, as established in Section 3, make it a superior starting point for central nervous system (CNS) drug discovery programs compared to more lipophilic or less polar β-carboline analogs [1]. Its conformational rigidity (0 rotatable bonds) helps minimize entropic penalties when designing potent inhibitors for targets such as kinases or GPCRs that are modulated by β-carboline chemotypes [1].

Chemical Biology: Design of Selective Probe Molecules

The presence of a single hydrogen-bond donor and acceptor in a rigid framework, as quantified in Section 3, allows predictable directional interactions. This makes the scaffold an ideal core for the rational design of high-quality chemical probes to study indoleamine 2,3-dioxygenase 1 (IDO1) or related enzyme targets, where precise molecular recognition is required and off-target activity must be minimized [1].

Process Chemistry: Building Block for Parallel Synthesis

The efficient and convergent synthetic route (Rh(II) and Pd(0) catalysis) described in the primary literature [2] positions this compound as a cost-effective, scalable key intermediate. Procurement groups focused on building block collections can use this scaffold to generate diverse libraries via late-stage functionalization at the indole nitrogen or the carbonyl alpha-position, leveraging its high synthetic accessibility over traditionally prepared tetrahydro-β-carbolines.

Fragment-Based Drug Discovery (FBDD) Collections

With a molecular weight of 224.26 g/mol, high complexity (390), and full conformational restriction, this compound satisfies key 'rule-of-three' criteria for fragment libraries while being larger and more complex than unadorned β-carboline (MW 168.07) [1]. This makes it a valuable addition to FBDD screening decks for rapidly identifying high-affinity, ligand-efficient starting points.

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